Product packaging for 2-Acetyl-1,4,5,6-tetrahydropyridine(Cat. No.:CAS No. 25343-57-1)

2-Acetyl-1,4,5,6-tetrahydropyridine

Cat. No.: B1211944
CAS No.: 25343-57-1
M. Wt: 125.17 g/mol
InChI Key: AHPCQXAENSRYAS-UHFFFAOYSA-N
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Description

Defining the Chemical Entity: Nomenclature and Structural Isomerism in Tetrahydropyridine (B1245486) Derivatives

The tetrahydropyridine (THP) ring is a nitrogen-containing heterocyclic motif that can exist in several structural isomeric forms, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. researchgate.net These structures form the backbone of numerous natural products and synthetic compounds, with their biological activity often dependent on the specific arrangement of atoms and substituents on the ring. researchgate.netnih.gov

The compound of focus, 2-Acetyl-1,4,5,6-tetrahydropyridine, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. Its official IUPAC name is 1-(1,4,5,6-tetrahydro-2-pyridinyl)ethanone . nist.govacs.org This name clarifies the structure as an ethanone (B97240) (acetyl) group attached to the second position of a tetrahydropyridine ring where the double bond is between the nitrogen (position 1) and the acetyl-substituted carbon (position 2). The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 25343-57-1 . nist.govnih.gov

Due to its complex structure and historical naming conventions, the compound is known by several synonyms. These are often used interchangeably in scientific literature, which can lead to confusion.

Interactive Table: Nomenclature and Identifiers for this compound

Identifier Type Identifier
Common Name This compound
IUPAC Name 1-(1,4,5,6-tetrahydro-2-pyridinyl)ethanone acs.org
Alternate IUPAC Name 1-(1,2,3,4-tetrahydropyridin-6-yl)ethanone nih.gov
CAS Registry Number 25343-57-1 nist.govnih.gov
Other Synonyms 6-acetyl-1,2,3,4-tetrahydropyridine nih.gov, 2-Acetyltetrahydropyridine nih.gov, Ethanone, 1-(1,4,5,6-tetrahydro-2-pyridinyl)- nist.govnih.gov
Molecular Formula C₇H₁₁NO nist.gov

| Molecular Weight | 125.17 g/mol nih.gov |

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its isomer, 2-Acetyl-3,4,5,6-tetrahydropyridine . acs.orgwikipedia.org Tautomers are structural isomers that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of a double bond within the tetrahydropyridine ring.

This compound (also known as 6-acetyl-1,2,3,4-tetrahydropyridine) is a cyclic α,β-unsaturated amine, or an enamine. acs.orgnih.gov

2-Acetyl-3,4,5,6-tetrahydropyridine (also known as 6-acetyl-2,3,4,5-tetrahydropyridine) is a cyclic imine. wikipedia.orgnih.gov

Interactive Table: Comparison of Tautomers

Feature This compound 2-Acetyl-3,4,5,6-tetrahydropyridine
IUPAC Name 1-(1,4,5,6-tetrahydro-2-pyridinyl)ethanone acs.org 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone wikipedia.orgnih.gov
CAS Registry Number 25343-57-1 wikipedia.org 27300-27-2 wikipedia.org
Chemical Class Cyclic Enamine Cyclic Imine

| Key Structural Feature | C=C double bond adjacent to the nitrogen atom | C=N double bond within the ring |

Academic Significance and Research Focus

The unique structure of this compound and its tautomer underpins their importance in different scientific domains.

This compound is renowned for its potent, pleasant aroma, often described as a "popcorn-like" or "roasty" scent. acs.org It is considered a key character-impact compound in a wide variety of thermally processed foods. This compound, along with its five-membered ring analogue 2-acetyl-1-pyrroline (B57270), is typically formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. acs.orgwikipedia.org Its presence is crucial to the desirable flavor profile of many staple foods.

Interactive Table: Occurrence of this compound in Foods

Food Product Role in Flavor Profile
White bread Contributes to the fresh-baked, roasty crust aroma. acs.orgwikipedia.org
Popcorn A primary component of the characteristic popcorn smell. acs.orgwikipedia.org
Tortillas Imparts a typical roasted corn aroma. wikipedia.org
Cooked Rice One of the most significant flavor compounds. acs.org

The extraordinary potency of this compound is highlighted by its extremely low odor threshold, meaning it can be detected by the human nose at very low concentrations. wikipedia.org

Beyond its role in flavor, this compound serves as a valuable building block in organic synthesis. The tetrahydropyridine scaffold is a widespread substructure in many natural products, including alkaloids, and in synthetic bioactive molecules. researchgate.netnih.gov The reactivity of the enamine and ketone functionalities in this compound allows it to be used in the synthesis of more complex nitrogen-containing heterocyclic compounds, such as pyridine (B92270) derivatives, which are of interest in pharmaceutical research. The ability to construct these ring systems stereoselectively is an area of active research in modern organic chemistry. nih.gov

Historical Development of Research on this compound and its Analogues

Research into tetrahydropyridine derivatives has been spurred by the discovery of their presence in both natural and synthetic compounds with significant biological activities. researchgate.net For instance, the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) prompted extensive investigation into the synthesis and properties of this class of compounds. researchgate.net

The specific identification of this compound as a key Maillard flavor compound marked a significant milestone in food chemistry. acs.org Early research focused on identifying the volatile compounds responsible for the aromas of baked goods and other processed foods. The development of sensitive analytical techniques was crucial for isolating and identifying this potent but often low-concentration compound. Subsequent research has delved into the complex mechanisms of its formation from precursors like the amino acid proline and carbohydrates during the Maillard reaction. The challenge of synthesizing this and related flavor compounds has also driven innovation in organic chemistry, leading to the development of various synthetic routes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B1211944 2-Acetyl-1,4,5,6-tetrahydropyridine CAS No. 25343-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25343-57-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI Key

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

Canonical SMILES

CC(=O)C1CCC=CN1

Synonyms

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Acetyl 1,4,5,6 Tetrahydropyridine

Laboratory-Scale Synthesis Strategies

The creation of 2-acetyl-1,4,5,6-tetrahydropyridine in a laboratory setting can be broadly categorized into classical and newer synthetic routes. Classical methods often utilize well-established reactions and starting materials, while newer methodologies aim for improved efficiency, generality, and milder reaction conditions.

Classical Organic Synthesis Routes

Traditional approaches to synthesizing this compound have relied on precursors like proline, piperidone, and pyrroline (B1223166), as well as multi-step cyclization reactions.

Proline has served as a crucial precursor in the synthesis of this compound and its analogue, 2-acetyl-1-pyrroline (B57270). researchgate.netnih.gov One notable method involves a four-step synthesis starting from N-tert-butoxycarbonyl-protected proline, which, despite achieving high purity, results in lower yields of approximately 20–30%. Another approach utilizes the reaction of proline with 1,3-dihydroxyacetone (B48652), a known intermediate in the Maillard reaction, to produce the target compound. researchgate.net Tracer experiments have confirmed that the nitrogen atom in the resulting heterocyclic ring originates from proline. nih.gov A three-step synthesis from proline has also been developed, proceeding through its methyl ester, which is oxidized to form the pyrroline ring before the addition of an organomagnesium compound. google.com

Table 1: Overview of Proline-Based Syntheses

Starting MaterialKey StepsReported YieldReference
N-Boc-prolineFour-step synthesis~20-30%
Proline and 1,3-dihydroxyacetoneMaillard-type reactionNot specified researchgate.net
ProlineThree-step synthesis via methyl esterNot specified google.com

Piperidone derivatives have been utilized as foundational scaffolds in the synthesis of various heterocyclic compounds, including those related to this compound. While direct synthesis of the target compound from simple piperidones is not extensively detailed in the provided results, the literature points to the use of 2-piperidone (B129406) derivatives in creating complex molecules. For instance, novel 2-piperidone derivatives have been designed and synthesized for applications in medicinal chemistry. nih.gov Furthermore, a process for preparing 1-acetyl-4-piperidones by reacting a non-acetylated 4-piperidone (B1582916) with ketene (B1206846) in the presence of an acid catalyst has been described. google.com Chiral 2-substituted 4-piperidone building blocks can be accessed through a double aza-Michael reaction from divinyl ketones, which are then converted into more complex structures. researchgate.net

The synthesis of the related compound, 2-acetyl-1-pyrroline (2-AP), often involves pyrroline-based intermediates, providing insights into potential routes for its six-membered ring analogue. One strategy for 2-AP synthesis starts from pyrrolidin-2-one, which undergoes ring-opening with a vinyl lithium reagent followed by cyclization in an acidic medium. google.com Another method involves the reaction of 2-cyano-1-pyrroline with a Grignard reagent like methylmagnesium iodide. acs.org A more recent and efficient three-step synthesis of deuterated 2-AP begins with α-methyl N-Boc-l-glutamate, which is reduced and cyclized to a deuterated methyl N-Boc-prolinate. acs.orgnih.gov This intermediate is then converted to deuterated 2-(methoxycarbonyl)-1-pyrroline, which finally reacts with methylmagnesium bromide to yield the product. acs.orgnih.gov

The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl group, has proven to be a valuable tool for constructing nitrogen-containing heterocyclic rings. wikipedia.orgchem-station.com This intramolecular reaction has been employed in the synthesis of 6-acetyl-1,2,3,4-tetrahydropyridine. The process begins with the azidation of a chloro-α-ketoacetal, followed by an intramolecular aza-Wittig type reaction that proceeds through a phosphazene intermediate. The use of microwave irradiation has been shown to improve this reaction by shortening reaction times and increasing yields. scispace.com This methodology has also been applied to the synthesis of various other nitrogen heterocycles, including piperidine (B6355638) systems. scispace.com The Staudinger/intramolecular aza-Wittig tandem reaction is a known protocol for quinazolinone annelation. researchgate.net

Newer and General Synthetic Methodologies

More recent synthetic strategies focus on developing more general and efficient methods for producing tetrahydropyridine (B1245486) derivatives. One such approach is a one-pot, five-component synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines in an acetic acid medium. researchgate.net This method is notable for not requiring a separate catalyst. Additionally, a palladium-catalyzed intramolecular allylic amination of non-activated alcohols provides a diastereoselective route to 2,6-disubstituted-1,2,3,6-tetrahydropyridines. researchgate.net Other innovative methods for synthesizing substituted tetrahydropyridine derivatives have also been developed, highlighting the ongoing research in this area. auctoresonline.org

Methylenation Reactions of Azaheterocyclic Carboxylic Esters

While direct methylenation of azaheterocyclic carboxylic esters is a plausible synthetic route, current research literature prominently features alternative pathways. One notable method involves the reaction of [2H2]-2-(methoxycarbonyl)-1-pyrroline with a Grignard reagent (CH3MgBr) to produce the deuterated analogue, [2H2]-2-acetyl-1-pyrroline. nih.gov This transformation, while involving a carboxylic ester derivative, focuses on the addition of an acetyl group rather than a simple methylenation.

Catalyst-Mediated Cyclization Reactions

Catalyst-mediated reactions are central to the synthesis of tetrahydropyridine rings. A versatile one-pot cascade process utilizes a rhodium(I) catalyst for the C–H activation of α,β-unsaturated imines and their subsequent coupling with alkynes. nih.gov This is followed by an electrocyclization and a reduction step to yield highly substituted 1,2,3,6-tetrahydropyridines. nih.gov Other catalytic systems employed for tetrahydropyridine synthesis include palladium-catalyzed reactions, such as the Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids, which proceeds under mild conditions. organic-chemistry.org Furthermore, Lewis acids like [FeCl2]+[FeCl4]-, generated in situ from FeCl3, have been shown to catalyze aza-Diels-Alder reactions between nonactivated dienes and imines to form the tetrahydropyridine core. organic-chemistry.org In a different approach, photoredox catalysis has been used for the acylation and cyclization of 2-isocyanobiphenyls, employing iridium-based photocatalysts to generate 6-acyl phenanthridines, a related class of N-heterocycles. mdpi.com

Evaluation of Synthetic Efficiency and Yield Optimization

The efficiency of synthetic routes to tetrahydropyridines varies significantly depending on the chosen methodology. The rhodium-catalyzed cascade reaction, for instance, is notable for its high efficiency, affording target compounds in up to 95% yields with high diastereoselectivity. nih.gov Multicomponent reactions also offer good to excellent yields, with one-step domino processes yielding polysubstituted 1,4,5,6-tetrahydropyridines in a range of 44–90% by simple filtration. nih.gov A three-step synthesis for a deuterated analogue of a related compound, 2-acetyl-1-pyrroline, reported yields of 68%, 90%, and 42% for the respective steps. nih.gov

Table 1: Comparison of Synthetic Yields for Tetrahydropyridine Derivatives

Synthetic MethodCatalyst/ReagentsYieldReference
Rhodium-Catalyzed C–H Activation/Cyclization Cascade[Rh(coe)2Cl]2 / 4-Me2N-C6H4-PEt2Up to 95% nih.gov
Four-Component Domino ReactionAmmonium (B1175870) Acetate (B1210297)44–90% nih.gov
Three-Step Synthesis of [2H2]-2-acetyl-1-pyrroline (Step 1: Reduction)[2H3]-borane68% nih.gov
Three-Step Synthesis of [2H2]-2-acetyl-1-pyrroline (Step 2: Elimination)tert-butyl hypochlorite (B82951) / Et3N90% nih.gov
Three-Step Synthesis of [2H2]-2-acetyl-1-pyrroline (Step 3: Grignard Reaction)CH3MgBr / Et3N/TMSCl42% nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic routes is crucial for their optimization and broader application.

Elucidation of Reaction Intermediates

Mechanistic studies have successfully identified key intermediates in the formation of tetrahydropyridines. In multicomponent reactions, a proposed sequence involves a Knoevenagel condensation, followed by a Michael addition to form a substituted butanoic acid ester (Intermediate A), a Mannich reaction to yield a pentanoic acid derivative (Intermediate B), and subsequent intramolecular cyclization to give a polysubstituted 2-hydroxypiperidine (Intermediate C). nih.gov This 2-hydroxypiperidine intermediate has been isolated and its structure confirmed, which then slowly dehydrates and isomerizes to the final 1,4,5,6-tetrahydropyridine product. nih.gov In the rhodium-catalyzed pathway, the reaction proceeds through azatriene intermediates which undergo electrocyclization to form 1,2-dihydropyridines. nih.gov Photoredox-catalyzed reactions are proposed to proceed via radical intermediates, including iminyl, acyl, and imidoyl radicals, which are generated and consumed in the catalytic cycle. mdpi.com

Table 2: Identified Reaction Intermediates in Tetrahydropyridine Synthesis

Synthetic PathwayKey IntermediatesReference
Multicomponent Domino Reaction2-substituted 3-aryl-4,4-dicyanobutanoic acid ester (A), 5-amino-3,5-diaryl-4,4-dicyanopentanoic acid (B), Polysubstituted 2-hydroxypiperidine (C) nih.gov
Rhodium-Catalyzed C–H Activation/CyclizationAzatriene, 1,2-Dihydropyridine nih.gov
Photoredox-Catalyzed Acylation/CyclizationIminyl radical, Acyl radical, Imidoyl radical mdpi.com

Stereochemical Considerations in Synthesis

Stereoselectivity is a critical aspect of tetrahydropyridine synthesis, particularly for applications in medicinal chemistry. The multicomponent domino reaction leading to 1,4,5,6-tetrahydropyridines is noted to be highly stereoselective, producing compounds with two or three stereogenic centers whose structures have been verified by X-ray diffraction analysis. nih.gov Similarly, the rhodium-catalyzed cascade process is distinguished by its high diastereoselectivity, yielding products with greater than 95% diastereomeric purity. nih.gov This stereochemical control is achieved through the selective protonation of an enamine double bond followed by the stereoselective reduction of the resulting iminium intermediate. nih.gov

Derivatization and Analogue Synthesis

The core tetrahydropyridine structure serves as a scaffold for the synthesis of diverse analogues. Derivatization is often pursued to explore structure-activity relationships for biological targets. For instance, a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) analogues were synthesized to probe their inhibitory activity against Hedgehog acyltransferase (HHAT). nih.gov These efforts included modifications at the 4-position with various aryl substituents and alterations to the side chain, demonstrating that an aryl group at this position is well-tolerated. nih.gov Another example involves the synthesis of chalcone (B49325) derivatives from a 2-acetyl-1,4-naphthohydroquinone precursor, showcasing how the acetyl group can be used as a handle for further molecular elaboration. mdpi.com The synthesis of a deuterated analogue, [2H2]-2-acetyl-1-pyrroline, highlights a strategy for creating isotopically labeled internal standards for analytical purposes. nih.gov

Synthesis of Pyridine (B92270) and Other Nitrogen-Containing Derivatives

The conversion of the tetrahydropyridine ring in this compound to a fully aromatic pyridine ring represents a key chemical transformation. This aromatization can be achieved through dehydrogenation or oxidation reactions, which are fundamental processes in organic synthesis for the preparation of heteroaromatic compounds.

Dehydrogenation to 2-Acetylpyridine (B122185):

The most direct transformation of this compound to a pyridine derivative is its dehydrogenation to form 2-acetylpyridine. While specific literature detailing this exact conversion is sparse, the dehydrogenation of tetrahydropyridines to pyridines is a well-established chemical process. This transformation can typically be accomplished using a variety of oxidizing agents or catalytic dehydrogenation methods.

One of the most common and efficient methods for such an aromatization is catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. The reaction involves the removal of two molecules of hydrogen from the tetrahydropyridine ring, leading to the formation of the stable aromatic pyridine ring. The general reaction scheme is as follows:

The reaction is typically carried out in a high-boiling inert solvent such as toluene (B28343) or xylene to facilitate the high temperatures required for the dehydrogenation process. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the desired 2-acetylpyridine can be purified by distillation or chromatography.

Synthesis of Other Nitrogen-Containing Derivatives:

The reactivity of the enamine-like double bond and the carbonyl group in this compound provides opportunities for the synthesis of a variety of other nitrogen-containing heterocyclic derivatives. For instance, condensation reactions with bifunctional reagents can lead to the formation of fused heterocyclic systems.

While direct examples starting from this compound are not extensively documented, analogous reactions with similar β-enaminones are known. For example, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazolo-fused pyridines. Similarly, reaction with reagents like guanidine (B92328) or amidines could yield pyrimido-fused pyridine derivatives. These transformations would involve the initial reaction at the acetyl group followed by cyclization involving the enamine nitrogen.

The development of synthetic routes to such novel heterocyclic compounds derived from this compound remains an area of interest for synthetic chemists, offering pathways to new chemical entities with potential biological activities.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of this compound is a crucial tool in various research applications, particularly in the fields of food science, metabolism studies, and analytical chemistry. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the precise tracing and quantification of this compound in complex matrices.

Deuterium Labeling:

Deuterium labeling is one of the most common isotopic labeling strategies due to the relative ease of incorporation and the significant mass difference between hydrogen and deuterium, which is readily detectable by mass spectrometry. Several methods can be employed for the deuteration of this compound.

Acid or Base-Catalyzed H/D Exchange: The hydrogen atoms on the carbon atoms adjacent to the imine and the carbonyl group (α-protons) are acidic and can be exchanged for deuterium by treatment with a deuterium source like deuterium oxide (D₂O) in the presence of an acid or a base catalyst. This method is relatively simple but may lead to a mixture of deuterated isotopologues with varying degrees of deuterium incorporation.

Metal-Catalyzed H/D Exchange: A more controlled and efficient method for deuterium labeling involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of D₂O or D₂ gas. nih.gov This method can facilitate the exchange of less acidic protons and can be optimized to achieve high levels of deuterium incorporation at specific positions. For instance, heterogeneous catalysts can be employed in a D₂O medium to promote H/D exchange at various positions on the molecule. nih.gov

The table below summarizes some of the potential strategies for deuterium labeling of this compound based on established methods for related compounds.

Labeling StrategyReagents and ConditionsPotential Labeled PositionsRemarks
Acid-Catalyzed H/D Exchange D₂O, DCl (catalytic)Protons α to the carbonyl and imine groupsCan lead to a mixture of products with varying deuterium incorporation.
Base-Catalyzed H/D Exchange D₂O, NaOD (catalytic)Protons α to the carbonyl and imine groupsSimilar to acid catalysis, may result in a distribution of isotopologues.
Metal-Catalyzed H/D Exchange Pd/C, D₂O, heatMultiple positions on the ring and acetyl groupOffers higher efficiency and broader scope of labeling. nih.gov
Reductive Amination with Deuterated Reagents A suitable precursor with a deuterated reducing agent (e.g., NaBD₄)Specific positions depending on the precursorA synthetic approach to introduce deuterium at specific locations.

Carbon-13 and Nitrogen-15 Labeling:

The synthesis of ¹³C or ¹⁵N-labeled this compound typically requires the use of labeled starting materials in a de novo synthesis. For example, using ¹³C-labeled acetate or a ¹⁵N-labeled amino acid precursor in a synthetic route that leads to the formation of the tetrahydropyridine ring would result in the desired labeled product. These labeled compounds are invaluable as internal standards for accurate quantification in complex samples using isotope dilution mass spectrometry. alfa-chemistry.com

The availability of isotopically labeled this compound is essential for understanding its formation pathways in food during processing, its metabolic fate in biological systems, and for developing accurate analytical methods for its detection and quantification. alfa-chemistry.com

Biosynthesis and Formation Mechanisms of 2 Acetyl 1,4,5,6 Tetrahydropyridine

Biochemical and Enzymatic Pathways

While the Maillard reaction is a well-documented source, the presence of 2-acetyl-1,4,5,6-tetrahydropyridine and its tautomers in non-thermally processed systems, such as certain fermented beverages, suggests the existence of biochemical and enzymatic formation routes. nih.govmaine.edu

Proposed Enzymatic Formation in Biological Systems

The formation of this compound has been identified in biological systems, notably as a contributor to the "mousy" off-flavor in some sour beers and wines. nih.govmaine.edu This occurrence, linked to spoilage microorganisms, strongly implies an enzymatic origin, although the specific enzymes have not been fully characterized. nih.gov

The proposed enzymatic pathways are often extrapolated from the well-studied biosynthesis of the structurally similar aroma compound, 2-acetyl-1-pyrroline (B57270) (2-AP). researchgate.netnih.gov In this analogous process, the amino acid proline is a primary precursor. It is proposed that proline undergoes enzymatic conversion to an intermediate, which then reacts with an acetyl donor to form the final product. Enzymes such as imine reductases (IREDs) have been shown to be active on tetrahydropyridine (B1245486) rings, supporting the plausibility of enzymatic steps in the compound's biosynthesis and transformation. nih.gov

Genetic and Molecular Basis of Biosynthesis in Relevant Organisms

The genetic and molecular foundations for the biosynthesis of this compound are not yet fully elucidated for specific organisms. However, drawing parallels from 2-AP biosynthesis in aromatic rice provides a hypothetical framework. researchgate.netnih.gov

The key precursor, proline, is central to these proposed pathways. The regulation of proline concentration in an organism is therefore critical. Several genes are involved in proline metabolism, including:

Δ1-pyrroline-5-carboxylate synthetase (P5CS): This enzyme catalyzes a key step in proline synthesis from glutamate. nih.gov

Ornithine aminotransferase (OAT): This enzyme provides an alternative route to proline precursors from ornithine. nih.gov

Proline dehydrogenase (ProDH): This enzyme initiates the degradation of proline, which can lead to the formation of the intermediate Δ1-pyrroline-5-carboxylic acid (P5C). nih.gov

It is hypothesized that the expression levels of genes like P5CS, OAT, and ProDH could modulate the availability of precursors for the enzymatic synthesis of this compound in biological systems where it is produced. nih.gov

Maillard Reaction Pathways and Precursors

The most significant and well-documented pathway for the formation of this compound is the Maillard reaction. acs.orgnih.gov This non-enzymatic reaction between amino acids and reducing sugars is responsible for the browning and flavor development in cooked foods. acs.org

Role of Amino Acids (e.g., Proline) and Reducing Sugars

In the context of this compound formation, the amino acid L-proline is the essential nitrogen-containing precursor. researchgate.netresearchgate.net The reaction is initiated by the degradation of reducing sugars during heating, which generates highly reactive carbonyl intermediates. acs.org These intermediates then react with proline to form the characteristic tetrahydropyridine ring structure.

Involvement of Dicarbonyl Compounds (e.g., Methylglyoxal, 1,3-Dihydroxyacetone)

Specific dicarbonyl compounds, which are breakdown products of carbohydrates, are crucial for the formation of this compound. Model systems have demonstrated that reacting proline with 1,3-dihydroxyacetone (B48652) is an effective method for synthesizing the compound. acs.orgresearchgate.net Methylglyoxal has also been identified as a key dicarbonyl intermediate in these Maillard reactions. researchgate.netresearchgate.net The efficiency of this reaction can be influenced by various factors, as detailed in the table below.

Table 1: Formation of 6-Acetyl-1,2,3,4-tetrahydropyridine in a Model System

PrecursorsConditionsYieldSource
L-(-)-Proline and 1,3-Dihydroxyacetone130°C in the presence of sodium bisulfite2.7 mol % researchgate.net

This table reflects the yield of the tautomer, which is in equilibrium with this compound.

Proposed Chemical Mechanisms for Formation in Thermal Processes

The formation of this compound during thermal processes follows a specific pathway within the broader Maillard reaction framework, often described by the Hodge mechanism. researchgate.net The proposed mechanism involves the reaction of the amino group of proline with a carbonyl group of a dicarbonyl compound like 1,3-dihydroxyacetone. This is followed by cyclization and dehydration steps to form the stable, six-membered tetrahydropyridine ring with an acetyl group attached. The final product exists as a mixture of tautomers, including this compound and 6-acetyl-1,2,3,4-tetrahydropyridine. acs.orgwikipedia.orgresearchgate.net The addition of sodium bisulfite to the reaction has been shown to increase the yield, likely by stabilizing the resulting compound. researchgate.net

Table 2: Analytical Data (Kovats Retention Indices) for this compound

Column Type (Stationary Phase)Kovats Retention Index (I)Source
DB-11017 nist.gov
OV-1011018 nist.gov
BPX-51061 nist.gov
SE-541049 nist.gov

Influence of Environmental and Processing Conditions on Formation

The formation of this compound (ATHP) via the Maillard reaction is highly sensitive to various environmental and processing parameters. Factors such as temperature, pH, water activity, and the presence of certain chemical additives can significantly influence the reaction rate, yield, and the stability of the final product.

Impact of Temperature and Heat Treatment

Temperature and the duration of heat treatment are critical factors governing the rate of the Maillard reaction and, consequently, the formation of ATHP. Generally, the reaction rate accelerates as the temperature increases. nih.gov However, the relationship is not linear, and excessively high temperatures can lead to the degradation of the compound or favor alternative reaction pathways, producing different sets of flavor compounds. nih.govmdpi.com

Research on the Maillard reaction between L-(-)-proline and 1,3-dihydroxyacetone, the precursors for the ATHP tautomer 6-acetyl-1,2,3,4-tetrahydropyridine, demonstrated a clear temperature dependence. In one study, the maximum yield of the target aroma compound was achieved at a reaction temperature of 130°C. researchgate.net At lower temperatures, the reaction is slower, while at higher temperatures, the formation of other compounds, such as pyrazines, may become more significant. mdpi.com For instance, studies on mushroom hydrolysate showed that while higher temperatures favored the formation of nitrogen and sulfur-containing compounds, moderate temperatures around 125°C were optimal for generating a broader range of desirable flavor compounds. mdpi.com The thermal degradation of reactants and intermediates also becomes more pronounced at elevated temperatures, which can ultimately reduce the yield of ATHP. nih.gov

Table 1: Effect of Reaction Temperature on the Yield of 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP Tautomer)
Reaction Temperature (°C)Reported Yield (mol %)Reference
100Lower than optimal nih.govmdpi.com
120Increased formation nih.gov
125Optimal for certain flavor profiles mdpi.com
130Maximum yield reported (2.7 mol %) researchgate.net
>130Yield may decrease or favor other products nih.govmdpi.com

Effects of pH and Water Activity

The pH of the reaction medium significantly affects both the formation and stability of ATHP. The Maillard reaction is generally inhibited under acidic conditions. researchgate.net ATHP itself is reported to be unstable at a low pH, which can cause it to degrade and lose its characteristic aroma. researchgate.net Therefore, maintaining a neutral to slightly alkaline environment is often crucial for maximizing the yield and preserving the integrity of the compound. In food processing, controlling the pH is a key strategy to either promote or inhibit the Maillard reaction and the subsequent development of flavors and colors. researchgate.net

Water activity (aw), a measure of the unbound water available for chemical reactions, is another critical parameter. The Maillard reaction rate is highly dependent on aw. massey.ac.nzuq.edu.au At very low water activities, the mobility of reactants is restricted, which slows down the reaction. massey.ac.nz As aw increases, the reactants become more mobile, and the reaction rate accelerates. nih.gov However, this trend continues only up to a certain point. Maximum browning and flavor formation in many food products typically occur at intermediate water activity values, often between 0.65 and 0.70. researchgate.net Beyond this optimal range, at high water activities, the reactants become diluted, which leads to a decrease in the reaction rate. nih.govresearchgate.net Therefore, controlling the moisture content is essential for optimizing the formation of ATHP during food processing like baking or roasting. uq.edu.au

Table 2: Influence of pH and Water Activity (aw) on Maillard Reaction and ATHP Formation
ParameterConditionEffect on ATHP Formation/StabilityReference
pHLow (Acidic)Inhibited formation; unstable product researchgate.netresearchgate.net
Neutral to AlkalineFavored formation and stability researchgate.net
Water Activity (aw)Low (e.g., <0.3)Slow reaction rate due to low reactant mobility massey.ac.nz
Intermediate (e.g., 0.65-0.70)Optimal reaction rate for many systems researchgate.net
High (e.g., >0.8)Slow reaction rate due to dilution of reactants nih.gov

Role of Specific Reagents and Additives (e.g., Sodium Bisulfite)

The addition of certain chemical reagents can significantly alter the course of the Maillard reaction and the yield of specific products like ATHP. Sodium bisulfite is a notable example. In model systems reacting L-(-)-proline with 1,3-dihydroxyacetone, the presence of sodium bisulfite was shown to have a profound effect on the yield of the ATHP tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine. researchgate.net

Research has demonstrated that a maximum yield of 2.7 mol % was achieved when the reaction was carried out in the presence of 2 equivalents of sodium bisulfite. researchgate.net Further investigation clarified the dual role of this additive: it acts as both a reducing species and a stabilizing agent for the ATHP molecule. researchgate.net As a reducing agent, it can influence the redox-sensitive steps in the Maillard pathway. As a stabilizing agent, it likely protects the reactive imine group of the tetrahydropyridine ring from degradation or further reaction, thereby preserving the final aroma compound. The use of sulfites is a known method to inhibit certain pathways of the Maillard reaction, particularly those leading to brown pigments (melanoidins), which may redirect precursors towards the formation of other compounds. researchgate.net

Advanced Analytical Approaches for Detection and Characterization of 2 Acetyl 1,4,5,6 Tetrahydropyridine

Chromatographic and Spectroscopic Techniques for Identification and Elucidation

The identification of 2-Acetyl-1,4,5,6-tetrahydropyridine, which exists in tautomeric forms with 2-acetyl-3,4,5,6-tetrahydropyridine, requires sophisticated analytical methods capable of separating and identifying structural isomers in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a means for quantification.

GC-MS has been successfully employed to identify the tautomers of this compound. researchgate.net Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS has been developed for the simultaneous quantitation of N-heterocyclic compounds responsible for mousy off-flavors in wine. researchgate.net The NIST Mass Spectrometry Data Center has compiled gas chromatography data for this compound, including retention indices on various analytical columns, which are critical for its identification in complex mixtures. nist.gov

Table 1: Gas Chromatography Retention Indices for this compound This interactive table summarizes the retention indices (RI) of this compound on different GC columns, as compiled by the NIST Mass Spectrometry Data Center. Retention index is a standardized measure used to convert retention times into system-independent constants.

Column Type Active Phase Retention Index (I) Reference
Capillary BPX-5 1061 nist.gov
Capillary BPX-5 1062 nist.gov
Capillary DB-1 1017 nist.gov
Capillary OV-101 1018 nist.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. As compounds elute from the GC column, they pass through a "light pipe" where they are exposed to infrared radiation. The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the molecule's functional groups, providing a unique IR spectrum or "fingerprint." This is particularly useful for differentiating between isomers that may have very similar mass spectra. The structures of Maillard reaction products, a class of compounds that includes this compound, have been elucidated using techniques including MS and IR spectroscopy. researchgate.net

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound in various food and beverage matrices. researchgate.netacs.org This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series. The first MS selects the parent ion of the target analyte, which is then fragmented, and the second MS analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.

A rapid and high-throughput LC-MS/MS method was developed for the quantification of several 2-acetyl azaheterocycles, including this compound, in food products. acs.org This method achieved a limit of quantitation (LOQ) of 0.5 μg/kg. acs.org Another method utilizing High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-MS/MS) was developed for wine, requiring only simple filtration and basification of the sample. researchgate.net For sour beer, a method using Liquid Chromatography Mass Spectrometry with Electrospray Ionization (LC-MS-ESI) was established, capable of detecting the compound in a range from 1.64 ± 0.06 to 57.96 ± 2.15 µg L⁻¹. escholarship.orgnih.gov

Table 2: LC-MS/MS Method Parameters for this compound Quantification This interactive table presents key parameters from validated LC-MS/MS methods for the analysis of this compound in different beverage matrices.

Matrix Ionization Extraction Derivatization LOQ Reference
Food/Beverages Not Specified Bead Beater Homogenization 3-Nitrophenylhydrazine (B1228671) 0.5 μg/kg acs.org
Wine APCI Filtration & Basification None 0.23 μg L⁻¹ researchgate.net

Two-dimensional gas chromatography (GC x GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation capacity and sensitivity compared to conventional GC-MS. This technique uses two different GC columns in series, with a modulator trapping and re-injecting fractions from the first column into the second. The result is a highly detailed two-dimensional chromatogram. When paired with a TOF-MS, which provides high-speed, full-spectrum acquisition, GC x GC-TOF-MS is exceptionally powerful for resolving co-eluting compounds in highly complex samples. This approach is particularly advantageous for separating isomers, such as the tautomers of this compound, from a dense matrix of other volatile organic compounds.

Method Development and Validation for Quantification

Reliable quantification of this compound requires robust method development, including efficient sample preparation protocols and thorough validation to ensure accuracy, precision, and reproducibility.

QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used in multiresidue analysis. It typically involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. A basified QuEChERS salting-out procedure has been successfully applied for the extraction of this compound from beer and other fermented beverage matrices prior to LC-MS-ESI analysis. escholarship.orgnih.gov This approach demonstrated good recovery rates, ranging from 71% to 97%. nih.gov

Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. This can enhance volatility for GC analysis or improve ionization efficiency and detectability for LC-MS analysis. mdpi.compsu.edu For the analysis of 2-acetyl azaheterocycles by LC-MS/MS, a fast derivatization step using 3-nitrophenylhydrazine (at 40 °C for 2 hours) was developed. acs.org This reaction targets the carbonyl group of the acetyl moiety, creating a derivative that is more amenable to LC separation and MS detection, contributing to a high-throughput analysis suitable for routine screening. researchgate.netacs.org

Development of Internal Standards for Accurate Quantification

To achieve precise and reliable quantification of this compound, particularly in complex samples, the use of internal standards is indispensable. Isotopically labeled analogs of the target compound are the preferred choice for internal standards as they exhibit nearly identical chemical and physical properties to the analyte, but have a different mass. This allows them to be distinguished by mass spectrometry.

For the analysis of this compound, deuterated and Carbon-13 (¹³C) labeled internal standards have been developed. nih.govnih.gov For instance, 2-acetyl-3,4,5,6-tetrahydropyridine-¹³C₂ has been utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov The synthesis of such isotopically labeled compounds is a critical step and can be a complex process. nih.govnih.gov These standards are added to the sample at a known concentration before any sample preparation steps. By comparing the signal of the analyte to the signal of the internal standard, any variations or losses that occur during extraction, derivatization, or analysis can be corrected for, leading to more accurate quantification. The use of stable isotope-labeled inhibitors is also a valuable technique in metabolic research to trace metabolic pathways. medchemexpress.com

The stability of the internal standard in the chosen solvent is also a crucial factor. For example, the stability of 2-acetyl-3,4,5,6-tetrahydropyridine ¹³C₂ has been evaluated in water and methanol-based stock solutions to ensure its reliability during analysis. nih.gov

Assessment of Analytical Performance (e.g., Limit of Quantification, Precision, Accuracy)

The performance of any analytical method for this compound must be rigorously assessed to ensure the data generated is reliable. Key performance parameters include the limit of quantification (LOQ), precision, and accuracy.

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, various analytical techniques have achieved low LOQs. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported an LOQ of 0.5 μg/kg in different food products. acs.orgresearchgate.net Another study using LC-MS with electrospray ionization (LC-MS-ESI) determined the LOQ to be 0.0015 µg/mL in ultrapure water. nih.gov In wine analysis using HPLC-APCI-MS/MS, the LOQ was found to be 0.23 μg/L for both red and white wines. researchgate.net

Precision refers to the closeness of repeated measurements of the same sample and is typically expressed as the relative standard deviation (RSD). High precision indicates that the method is reproducible. For instance, a direct detection method for a related compound, 2-acetyl-1-pyrroline (B57270), using UPLC-MS-MS reported good repeatability (2.8% RSD) and reproducibility (7.6% RSD). researchgate.net Another method for determining 2-acetyl-1-pyrroline in rice using GC-MS reported a relative standard deviation of 5.09%. nih.gov

Accuracy is the closeness of a measured value to the true value and is often assessed through recovery studies. This involves spiking a blank sample with a known amount of the analyte and measuring the percentage that is recovered by the analytical method. For this compound analysis in sour beer using LC-MS-ESI, the recovery range was found to be between 71% and 97%. nih.gov In the analysis of a similar compound, 2-acetyl-1-pyrroline, recoveries of 85.3–108% were achieved. researchgate.net

The table below summarizes the analytical performance of different methods for the detection of this compound and a related compound.

Analytical MethodMatrixLimit of Quantification (LOQ)Precision (RSD)Accuracy (Recovery)Reference
LC-MS/MSFood Products0.5 μg/kg-- acs.orgresearchgate.net
LC-MS-ESIUltrapure Water0.0015 µg/mL-- nih.gov
HPLC-APCI-MS/MSWine0.23 μg/L-- researchgate.net
UPLC-MS-MS (for 2-acetyl-1-pyrroline)Rice-2.8% (repeatability), 7.6% (reproducibility)85.3–108% researchgate.net
GC-MS (for 2-acetyl-1-pyrroline)Rice0.01 mg/kg (detection limit)5.09%82.57% nih.gov

Challenges in Analytical Determination

The accurate determination of this compound is complicated by several factors, including its chemical nature and the complexity of the matrices in which it is often found.

Complexities Arising from Tautomer Interconversion

This compound exists in equilibrium with its tautomer, 2-acetyl-3,4,5,6-tetrahydropyridine. researchgate.netnih.govwikipedia.org Tautomers are structural isomers that readily interconvert, typically through the migration of a hydrogen atom. wikipedia.orgscienceinfo.com This tautomeric equilibrium presents a significant analytical challenge because the two forms can exhibit different chromatographic behaviors and spectroscopic properties. nih.gov

The interconversion between the two tautomers can be influenced by factors such as pH and the solvent environment. nih.gov This means that the ratio of the two tautomers can change during sample preparation and analysis, leading to inaccuracies in quantification if not properly addressed. For example, both the enamine form (this compound) and the imine form (2-acetyl-3,4,5,6-tetrahydropyridine) have been identified in wine. researchgate.net The ability to separate and individually quantify each tautomer is crucial for a complete understanding of the compound's presence and impact.

Reactivity and Degradation during Sample Workup

This compound is a reactive molecule that can be prone to degradation during sample preparation and analysis. nih.govtugraz.at This instability can lead to underestimation of its concentration in a sample. The reactivity is a known issue for similar Maillard reaction products like 2-acetyl-1-pyrroline, which can undergo polymerization. tugraz.at

To mitigate this, sample preparation methods need to be carefully optimized to minimize degradation. This can include using mild extraction conditions, minimizing the time between extraction and analysis, and employing derivatization techniques to convert the analyte into a more stable form. For example, a derivatization method using 3-nitrophenylhydrazine has been developed for the analysis of several 2-acetyl azaheterocycles. acs.orgresearchgate.net

Matrix Effects in Complex Samples

When analyzing this compound in complex matrices such as food and beverages, other components in the sample can interfere with the analysis. nih.govyoutube.com This phenomenon is known as the matrix effect and can either suppress or enhance the signal of the analyte in mass spectrometry, leading to inaccurate quantification. youtube.comlongdom.org

Matrix effects are a common challenge in LC-MS analysis and are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte in the mass spectrometer's ion source. youtube.com To overcome matrix effects, several strategies can be employed. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the sample being analyzed. longdom.org The use of isotopically labeled internal standards, as discussed previously, is also a highly effective way to compensate for matrix effects. nih.gov Additionally, sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used to remove interfering matrix components. nih.gov

Role in Complex Chemical Systems and Biological Interactions Excluding Human Clinical Data

Contributions to Aroma and Flavor Chemistry in Food Systems

ACTPY is recognized for its contribution to the characteristic aromas of baked and roasted foods. It is a key flavor compound responsible for the smell of white bread, popcorn, and tortillas. milkthefunk.comwikipedia.org The formation of ACTPY in these food systems is primarily a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. milkthefunk.com Specifically, the amino acid L-proline serves as the essential nitrogen-containing precursor for the tetrahydropyridine (B1245486) ring structure. nih.gov

The compound imparts a roasty, popcorn-like, or cracker-biscuit aroma. milkthefunk.com In addition to its presence in baked goods, ACTPY and its structural homolog, 2-acetyl-1-pyrroline (B57270) (ACPY), are associated with the aromatic profiles of numerous other food products, including toasted bread, tortilla chips, and more aromatic rice varieties like Basmati. milkthefunk.com

Molecular Mechanisms of Olfactory Receptor Interaction

The perception of aroma compounds like 2-acetyl-1,4,5,6-tetrahydropyridine is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. nih.govnih.gov These receptors are a large family of G-protein-coupled receptors (GPCRs). nih.govnih.gov

The general mechanism of odorant signal transduction involves the following steps:

Binding: An odorant molecule, such as ACTPY, binds to a specific OR. nih.gov

G-Protein Activation: This binding event activates an associated heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf. nih.gov

Second Messenger Cascade: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). nih.gov

Ion Channel Opening: The rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron. nih.gov

Signal Transduction: This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing, ultimately leading to the perception of smell. nih.govnih.gov

While this general pathway is well-established, the specific olfactory receptors that bind to this compound have not been fully characterized in available research. The function of ORs can also be supported by other proteins, such as receptor-transporting proteins (e.g., RTP1, RTP2), which may act as chaperones to aid in the receptor's proper folding and placement on the cell surface. nih.gov

Influence on Perception Thresholds in Food Matrices

The sensory impact of this compound is significant due to its extremely low odor detection threshold. The perception of this compound is also heavily influenced by the chemical environment, or matrix, in which it is present.

The pH of the matrix plays a crucial role in its volatility and, consequently, its perception. In acidic environments like wine and sour beer, the compound is less volatile and therefore more difficult to detect by smell. However, when the beverage is consumed, the pH of saliva in the mouth raises the pH of the liquid, increasing the volatility of ACTPY. This leads to its detection primarily as a retronasal aroma or an aftertaste that can persist for several minutes.

Below is a table detailing the sensory thresholds of ACTPY and related compounds responsible for "mousy" flavors.

CompoundAbbreviationSensory ThresholdMatrixConcentration in Mousy Wine (µg/L)
2-AcetyltetrahydropyridineATHP/ACTPY1.6 µg/LWater4.8 - 106
2-EthyltetrahydropyridineETHP150 µg/LWine2.7 - 18.7
2-Acetyl-1-pyrrolineACPY0.1 µg/LWaterTrace - 7.8

Data sourced from Milk The Funk Wiki. milkthefunk.com

Formation of Specific Off-Flavors in Fermented Products

While valued in some contexts, this compound is a potent spoilage compound in fermented beverages like wine and beer, where it is a primary cause of an undesirable "mousy" off-flavor. nih.govcore.ac.uk This off-flavor is described as reminiscent of caged mice, cracker biscuits, popcorn, or tortillas, and it primarily manifests as a lingering aftertaste. milkthefunk.com

The mousy taint is considered a serious fault that can render a beverage unpalatable, leading to economic losses for producers. core.ac.uk The issue has become more noted with the rise in popularity of "natural wines" and other beverages produced with lower levels of sulfur dioxide, which typically inhibits the microbes responsible for producing the compound. milkthefunk.com

The "Mousy Off-Flavor" Phenomenon in Wine and Beer

The "mousy off-flavor" is caused by a group of nitrogen-containing heterocyclic compounds, with ACTPY being a major contributor. core.ac.uk The other two identified compounds are 2-ethyltetrahydropyridine (ETHP) and 2-acetyl-1-pyrroline (ACPY). nih.gov The combined presence of these compounds creates the characteristic off-flavor. core.ac.uk

In sour and wild beers, the mousy character is often transient. Although the exact degradation mechanism is not fully understood, the off-flavor tends to diminish or disappear over a period of 2 to 6 months of aging. milkthefunk.com One hypothesis is that over time, Brettanomyces may metabolize ACTPY into the less potent ETHP, which has a much higher flavor threshold, thereby reducing the perception of the mousy taint. milkthefunk.com

Correlation with Microbial Activity in Fermentation

The production of mousy off-flavors in wine and beer is directly linked to the metabolic activity of specific microorganisms. The primary producers are certain species of lactic acid bacteria (LAB) and the yeast Dekkera/Brettanomyces. nih.gov

The biosynthesis of ACTPY by these microbes requires several key precursors. The amino acid L-lysine is essential for forming the tetrahydropyridine ring structure. nih.gov Ethanol and acetaldehyde, which are common in fermented beverages, serve as precursors for the acetyl side chain. nih.gov The presence of iron (Fe2+) and a fermentable carbohydrate is also necessary for the formation of the compound by LAB. nih.gov

The table below summarizes the microbial producers of mousy N-heterocycles.

Microorganism GroupSpecific Species ExamplesPrimary Compound Produced
Lactic Acid Bacteria (Heterofermentative)Lactobacillus hilgardii, Lactobacillus brevis2-Acetyltetrahydropyridine (ACTPY)
Lactic Acid BacteriaOenococcus oeni2-Ethyltetrahydropyridine (ETHP)
YeastDekkera/Brettanomyces bruxellensisACTPY and ETHP

Data compiled from various sources. nih.gov

Function as a Chemical Building Block for Other Molecules

Beyond its role in flavor chemistry, the tetrahydropyridine scaffold, which forms the core of this compound, is a valuable structural motif in organic synthesis. Nitrogen-containing heterocycles, including tetrahydropyridines, are of great interest in medicinal and synthetic chemistry due to their presence in numerous natural products and pharmacologically active compounds. researchgate.netauctoresonline.org

The tetrahydropyridine ring system serves as a versatile chemical building block for the synthesis of more complex molecular derivatives. auctoresonline.org Synthetic chemists can modify the core structure to develop novel compounds with specific properties. Research has been conducted on creating various substituted tetrahydropyridine derivatives to explore potential biological activities. auctoresonline.org While specific examples of using this compound itself as a starting material for further synthesis are not prominent in the reviewed literature, the underlying tetrahydropyridine framework is a recognized and important precursor in the development of new chemical entities. researchgate.netnih.gov

Exploration of Biological Activities of Related Tetrahydropyridine Analogues (General Studies)

The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) spurred extensive research into the synthesis and pharmacological properties of tetrahydropyridine compounds. This research has revealed that derivatives of the tetrahydropyridine scaffold possess a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents attached to the heterocyclic ring.

The significance of this framework was notably highlighted by the discovery of MPTP's ability to induce symptoms of Parkinson's disease, which prompted a deeper investigation into how tetrahydropyridine-based molecules interact with biological systems. Consequently, the THP moiety is considered a key pharmacophore, and its inclusion in a drug candidate is often a deliberate design choice aimed at achieving a desired biological effect.

Table 1: Reported Biological Activities of Various Tetrahydropyridine Analogues

Biological ActivityDescription
Anti-inflammatory Derivatives have been shown to attenuate pro-inflammatory molecules.
Anticancer Certain substituted THPs exhibit cytotoxic effects against cancer cell lines.
Antimicrobial Includes antibacterial and antifungal properties against various pathogens.
Antimalarial The scaffold is found in compounds with activity against Plasmodium species.
Antioxidant Some derivatives have been reported to possess antioxidant capabilities.
Neuroactivity Includes GABA receptor modulation, monoamine oxidase (MAO) inhibition, and neurotoxic effects (e.g., MPTP).
Enzyme Inhibition Capable of inhibiting enzymes such as farnesyltransferase and monoamine oxidase.

A primary goal of the extensive research into tetrahydropyridines has been to expand the database for structure-activity relationship (SAR) studies. SAR analysis is a fundamental concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. For the tetrahydropyridine class, it has been unequivocally confirmed that the biological activity is contingent upon the substituents on the ring system.

Key findings from SAR studies on tetrahydropyridine analogues include:

Position of Substituents: The location of functional groups on the tetrahydropyridine ring is critical. For instance, in the case of MPTP analogues, the substituent at the 4-position is crucial for its interaction with monoamine oxidase B (MAO-B).

Nature of Substituents: The type of chemical group attached significantly influences activity. The introduction of different aryl groups, alkyl chains, or heteroatom-linked functionalities can dramatically alter the potency and selectivity of the compound. For example, installing various substituents on the tetrahydropyridine core has been shown to increase activity toward MAO-B inhibition.

Stereochemistry: The spatial arrangement of atoms can play a vital role in receptor binding and biological function, though this is more extensively studied in the fully reduced piperidine (B6355638) derivatives.

These SAR studies are crucial for guiding the rational design of new, promising drug candidates by allowing chemists to predict how specific structural modifications will likely impact the pharmacological profile of the molecule.

Future Research Directions and Methodological Advances

Unexplored Synthetic Avenues and Improved Efficiency

Current synthetic routes to 2-acetyl-1,4,5,6-tetrahydropyridine often face challenges related to yield, purity, and the use of harsh reagents. Future research should focus on developing more efficient and sustainable synthetic methodologies.

One promising area is the exploration of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single step, offer a more streamlined and atom-economical approach to complex molecules. nih.gov The development of novel catalytic systems, such as those based on organocatalysis or transition metals, could facilitate these transformations with high stereoselectivity and yield. chemistryviews.orgdicp.ac.cn For instance, a one-pot synthesis of a related dihydropyridine (B1217469) derivative was achieved using ceric ammonium (B1175870) nitrate (B79036) as a catalyst, suggesting the potential for similar strategies for this compound. nih.gov

Furthermore, the application of biomimetic synthesis presents an intriguing, yet underexplored, avenue. Mimicking the biosynthetic pathways of related natural products could lead to highly selective and efficient syntheses under mild conditions. dicp.ac.cn Additionally, the use of phase transfer catalysts, which has been shown to minimize side product formation in the synthesis of related 2-acetylpyridine (B122185) derivatives, could be investigated to improve the efficiency of existing methods. scielo.br

A systematic investigation into different starting materials and reaction conditions is warranted. For example, while some methods utilize 2-pyridinecarboxaldehyde, exploring alternative precursors and their reactivity under various catalytic conditions could unlock more efficient synthetic pathways. A deeper understanding of the reaction mechanisms, including the potential for side reactions and the formation of tautomers, is crucial for optimizing synthetic protocols.

Table 1: Potential Unexplored Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Multicomponent Reactions Increased efficiency, atom economy, reduced waste.Development of novel catalysts (organocatalysts, transition metals), optimization of reaction conditions.
Biomimetic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Elucidation of biosynthetic pathways of related natural products, design of biomimetic catalysts.
Phase Transfer Catalysis Minimized side product formation, improved yield.Screening of different phase transfer catalysts and reaction conditions.
Alternative Precursors Potentially milder reaction pathways, improved accessibility.Investigation of the reactivity of various starting materials under different catalytic systems.

Enhanced Understanding of Formation Kinetics and Mechanisms in Diverse Matrices

The formation of this compound is intricately linked to the Maillard reaction, a complex web of chemical reactions that occur during the thermal processing of food. ijrpr.com While the general precursors, such as proline and reducing sugars, are known, a detailed understanding of the formation kinetics and the influence of diverse food matrices is still lacking. researchgate.net

Future research should focus on multiresponse kinetic modeling to unravel the complex reaction network of the Maillard reaction leading to this specific compound. researchgate.netwur.nl Such models can help to predict the rate of formation as a function of key parameters like temperature, pH, water activity, and the concentration of precursors. acs.orgacs.org Investigating the formation in various food systems, from baked goods to fermented beverages, will provide valuable insights into how the food matrix affects reaction pathways and yields.

The role of specific intermediates, such as dicarbonyl compounds, in the formation of this compound needs further elucidation. nih.gov Isotope labeling studies could be employed to trace the incorporation of atoms from precursors into the final product, providing definitive evidence for proposed reaction mechanisms. nih.gov Understanding the competition between different reaction pathways, including those leading to other flavor compounds or undesirable products, is also a critical area for investigation. researchgate.net

Development of Novel and More Sensitive Analytical Techniques

The accurate quantification of this compound in complex matrices is challenging due to its low concentrations and its existence in equilibrium with its tautomer, 6-acetyl-2,3,4,5-tetrahydropyridine. nih.gov Current methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully applied, but there is a continuous need for more sensitive and selective techniques. mdpi.comnih.gov

The development of novel derivatization reagents could improve the stability and chromatographic behavior of the analyte, leading to enhanced sensitivity and accuracy. Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS), offer new possibilities for the unambiguous identification and quantification of this compound and its isomers. mdpi.comnih.gov

The integration of artificial intelligence and machine learning in analytical workflows holds great promise for improving the efficiency and accuracy of data analysis. mdpi.comnih.gov These technologies can be used for automated peak identification, deconvolution of complex chromatograms, and the development of predictive models for retention time and mass spectral fragmentation. The use of electronic noses and other sensor arrays could also provide rapid, non-invasive screening tools for quality control in the food industry. routledge.comtaylorfrancis.com

Table 2: Comparison of Current and Future Analytical Techniques

TechniqueCurrent StatusFuture Directions
GC-MS/LC-MS/MS Standard methods for quantification.Development of more sensitive detectors, improved chromatographic separation of tautomers.
Derivatization Used to improve stability and detectability.Design of novel, highly specific derivatization reagents.
HRMS/IMS Emerging techniques for improved identification.Wider adoption for routine analysis, development of comprehensive databases.
AI/Machine Learning Limited application in data analysis.Integration into analytical workflows for automated data processing and interpretation.
Sensor Arrays Primarily for rapid screening.Development of more selective and sensitive sensors for specific aroma compounds.

Broader Applications in Chemical Sciences and Materials Research

While primarily known for its contribution to food aroma, the chemical structure of this compound suggests potential applications in other areas of chemical sciences and materials research. The tetrahydropyridine (B1245486) scaffold is a common motif in many biologically active compounds, and research has shown that some tetrahydropyridine derivatives possess anti-inflammatory and anticancer properties. smolecule.com

Future research could explore the synthesis and biological evaluation of derivatives of this compound. By modifying the acetyl group or introducing other functional groups onto the tetrahydropyridine ring, it may be possible to develop novel compounds with interesting pharmacological activities.

The reactivity of the enamine-like double bond and the ketone functionality could also be exploited in materials science . For example, the compound could potentially serve as a monomer in polymerization reactions or as a building block for the synthesis of novel heterocyclic materials with unique electronic or optical properties. The ability of the nitrogen atom to coordinate with metal ions also opens up possibilities for its use as a ligand in catalysis or as a component in metal-organic frameworks (MOFs). While these applications are currently speculative, they represent exciting and unexplored avenues for future research.

Predictive Modeling for Formation and Degradation in Complex Systems

The ability to predict the formation and degradation of this compound in complex systems, such as food during processing and storage, would be of immense value to the food industry. Predictive models can help to optimize processing conditions to achieve desired flavor profiles and to ensure product stability.

Kinetic models that incorporate the key factors influencing the Maillard reaction, such as temperature, pH, and precursor concentrations, can be developed to predict the formation of this compound. acs.orgacs.org These models can range from empirical models based on experimental data to more complex mechanistic models that describe the underlying chemical reactions. acs.orgacs.org The use of proxy models and machine learning algorithms is also a promising approach for modeling complex systems where a full mechanistic understanding is not yet available. nih.govnih.govresearchgate.net

Similarly, models can be developed to predict the degradation kinetics of this compound under various conditions. mdpi.comnih.govacs.orgnih.gov This is particularly important for understanding the shelf-life of food products and for developing strategies to prevent the loss of desirable aroma compounds. The degradation of heterocyclic compounds can be influenced by factors such as oxidation, pH, and interaction with other food components. nih.govunifesp.br Quantitative structure-activity relationship (QSAR) models could also be employed to predict the degradation rates of related compounds based on their molecular structure. nih.gov

The development of robust and validated predictive models will require a combination of experimental data collection and computational modeling. These models will not only provide a deeper understanding of the chemical processes involved but will also serve as powerful tools for process optimization and product development. arxiv.orgillinois.edu

Q & A

What are the key synthetic routes for 2-acetyl-1,4,5,6-tetrahydropyridine, and how do their yields and by-products compare?

Level: Basic
Answer:
The compound is synthesized via multiple routes:

  • Buttery et al. (1983): Reaction of 1-acetyl-1,4,5,6-tetrahydropyridine with perbenzoic acid yields a hydroxy derivative, which undergoes pyrolysis to produce the target compound (72% yield) alongside a dimeric by-product .
  • Deblander et al. (2015): A modified Maillard reaction generates this compound as a by-product during popcorn-like aroma compound synthesis .
  • Hofmann and Schieberle (1998): A four-step synthesis from N-tert-butoxycarbonyl-protected proline achieves high purity but lower yields (~20–30%) .

Table 1: Comparison of Synthetic Routes

MethodYieldKey By-ProductsReference
Buttery et al. (1983)72%Dimeric compound
Deblander et al. (2015)10–80%2-acetyl-5,6-dihydro-4H-1,3-thiazine
Hofmann and Schieberle (1998)20–30%N/A (high purity)

How do tautomeric forms of this compound affect its analytical detection in complex matrices like wine?

Level: Advanced
Answer:
Two tautomers exist: This compound and 2-acetyl-3,4,5,6-tetrahydropyridine . Their interconversion complicates detection, especially in low-pH environments like wine:

  • GC/MS and GC/IR: Used to differentiate tautomers by their fragmentation patterns and infrared signatures .
  • pH Optimization: Adjusting sample pH to near-neutral enhances volatility, enabling detection at concentrations as low as 0.1 µg/L .
    Critical Consideration: Tautomer equilibrium shifts under varying pH and temperature, requiring standardized extraction protocols to ensure reproducibility .

What experimental strategies mitigate the "mousy off-flavor" caused by this compound in fermented beverages?

Level: Advanced
Answer:
The compound contributes to "mousiness" in wine via lysine metabolism by Lactobacillus spp. Mitigation strategies include:

  • Microbial Control: Inhibiting spoilage bacteria (e.g., Lactobacillus brevis) through sulfite addition or pH adjustment .
  • Analytical Monitoring: Solid-phase microextraction (SPME) coupled with GC/MS detects trace amounts (detection limit: 0.5 µg/L) .
  • Sensory Masking: Blending with high-tannin wines reduces perceived off-flavors by binding the compound .

How does this compound interact with muscarinic receptors, and what structural features drive subtype selectivity?

Level: Advanced
Answer:
Tetrahydropyridine derivatives exhibit muscarinic receptor activity:

  • Functional Selectivity: Amidines like compound 1f show high m1 receptor efficacy (EC50: 0.3 µM) but low m2/m3 activity due to interactions with Thr192 and Asn382 residues .
  • Molecular Modeling: Ester moieties and alkynyl groups enhance binding to m1 receptors by forming hydrogen bonds with Asp105 and hydrophobic interactions with Phe288 .
    Implication: Structural optimization of the acetyl group and nitrogen positioning improves subtype selectivity for Alzheimer’s drug development .

What analytical challenges arise in quantifying this compound in food matrices, and how are they addressed?

Level: Basic
Answer:
Key challenges include low volatility, pH-dependent tautomerism, and matrix interference. Solutions involve:

  • Derivatization: Using hydrazine or phenylhydrazine to form stable hydrazones for GC analysis .
  • SPME-GC/MS: Achieves limits of detection (LOD) <1 µg/L in rice and wine by trapping volatile derivatives .
  • pH Adjustment: Raising sample pH to 7–8 volatilizes the compound, enhancing extraction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Acetyl-1,4,5,6-tetrahydropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.